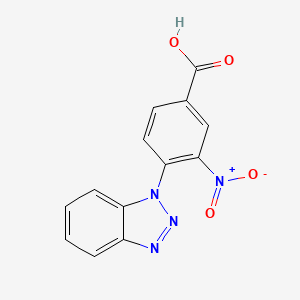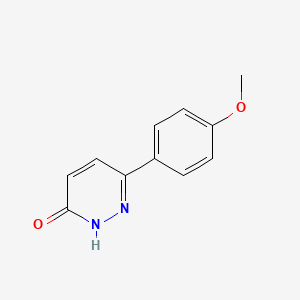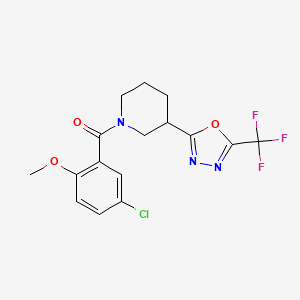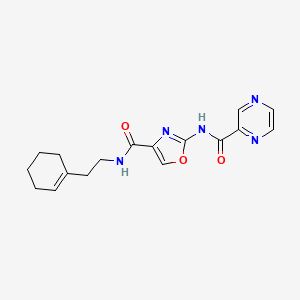![molecular formula C24H19FN4O4S B2769239 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-42-8](/img/no-structure.png)
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prodrug Design in Chemotherapy
This compound can be used in the design of prodrugs for chemotherapy. The presence of a 4-nitrobenzyl group allows for reductively triggered fragmentation, which can be exploited in tumor-directed enzyme-prodrug therapy . Upon enzymatic reduction, the compound can release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.
Mitochondrial Imaging in Cancer Cells
The structural features of the compound suggest its utility in developing off-on fluorescent probes for imaging. Such probes can be used to monitor mitochondrial-specific nitroreductase (NTR) activity in living tumor cells . This is crucial for understanding the biological functions of NTR in cancer progression and response to treatment.
Enzyme-Responsive Drug Delivery
Incorporating this compound into drug delivery systems can lead to enzyme-responsive release mechanisms. The nitro group reduction can trigger the release of drugs in response to specific enzymatic activity, which is particularly useful in targeted drug delivery .
Spectroscopic Analysis
The nitrobenzyl moiety within the compound’s structure can be utilized in spectroscopic methods for the determination of various analytes. It can serve as a chromophoric group that undergoes changes upon interaction with specific molecules, aiding in their detection and quantification .
Synthesis of Nucleoside Analogs
The thio component of the compound provides a functional group that can be used in the synthesis of nucleoside analogs, such as thioinosine derivatives. These analogs have applications in antiviral and anticancer therapies .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the desired tetrahydropyrimidoquinoline intermediate. The thiol group is then introduced using 4-nitrobenzyl chloride, followed by cyclization to form the final product.", "Starting Materials": [ "3-fluoroaniline", "4-nitrobenzaldehyde", "2-chloro-4,6-dimethoxypyrimidine", "4-nitrobenzyl chloride" ], "Reaction": [ "Condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with 2-chloro-4,6-dimethoxypyrimidine to form the tetrahydropyrimidoquinoline intermediate", "Introduction of the thiol group using 4-nitrobenzyl chloride", "Cyclization to form the final product" ] } | |
CAS RN |
537043-42-8 |
Molecular Formula |
C24H19FN4O4S |
Molecular Weight |
478.5 |
IUPAC Name |
5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |
InChI Key |
BEKPITIPXQVYGZ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)


![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)

![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)

![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)